N-(2-amino-2-oxoethyl)-4-methylbenzamide
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Overview
Description
N-(2-amino-2-oxoethyl)-4-methylbenzamide is an organic compound with a molecular formula of C10H12N2O2. This compound is known for its unique structure, which includes an amino group, a carbonyl group, and a benzamide moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under basic conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of N-(2-nitro-2-oxoethyl)-4-methylbenzamide.
Reduction: Formation of N-(2-hydroxyethyl)-4-methylbenzamide.
Substitution: Formation of various substituted benzamides depending on the reagent used.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-4-methylbenzamide is widely used in scientific research due to its diverse applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The carbonyl group and amino group play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-2-oxoethyl)-2-propenamide: Similar structure but with a propenamide moiety.
N-(2-amino-2-oxoethyl)benzamide: Lacks the methyl group on the benzene ring.
N-(2-amino-2-oxoethyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
N-(2-amino-2-oxoethyl)-4-methylbenzamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and binding properties
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-methylbenzamide |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-4-8(5-3-7)10(14)12-6-9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
WAHCOMRGBZKMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N |
Origin of Product |
United States |
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